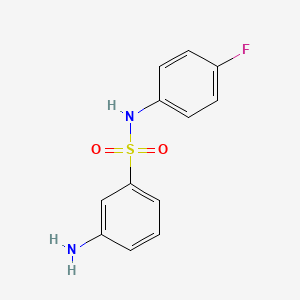

3-Amino-N-(4-fluorophenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAAWZUJFWTHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588460 | |

| Record name | 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953717-92-5 | |

| Record name | 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

3-Amino-N-(4-fluorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Coupling Reactions: The amino group can also participate in coupling reactions with diazonium salts to form azo compounds.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 3-Amino-N-(4-fluorophenyl)benzenesulfonamide exhibits significant anticancer properties. It has been investigated for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. In vitro studies have shown that derivatives of this compound can induce apoptosis and necrosis in colorectal cancer cell lines, such as HCT-116 and SW-620, with IC50 values indicating effective cytotoxicity against these cells .

Mechanism of Action

The compound's mechanism involves binding to the active site of CA IX, thereby inhibiting its enzymatic activity. This inhibition disrupts the tumor's ability to regulate pH, leading to increased acidity within the tumor microenvironment and promoting cancer cell death . Additionally, it has been shown to affect cell cycle progression and induce autophagy in certain cancer cell lines, further contributing to its anticancer effects .

Enzyme Inhibition Studies

This compound is utilized in enzyme inhibition studies, particularly focusing on dipeptidyl peptidase-IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes as they enhance insulin secretion and reduce glucagon levels. The compound demonstrates a capacity to modulate DPP-IV activity, making it a candidate for further development as an antidiabetic agent .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis. Its sulfonamide group allows for various chemical modifications, facilitating the development of new bioactive molecules. Researchers have employed it in the synthesis of more complex organic structures that may exhibit enhanced biological activities or novel pharmacological profiles .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference compound for developing analytical methods such as high-performance liquid chromatography (HPLC). Its unique chemical properties allow for accurate quantification and analysis in biological samples .

Case Study 1: Anticancer Research

A study published in Nature highlighted the efficacy of sulfonamide derivatives, including this compound, against colorectal cancer cells. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through specific pathways involving CA IX inhibition .

Case Study 2: DPP-IV Inhibition

Research conducted on the effects of various sulfonamides on DPP-IV activity revealed that this compound effectively inhibited this enzyme. The study suggested that this compound could be developed into a therapeutic agent for diabetes management due to its favorable pharmacokinetic properties .

Wirkmechanismus

The mechanism of action of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical

Key Observations:

- Steric Effects : Bulky substituents, such as the bis(4-fluorophenyl)methyl-piperazine in compound 5l, reduce synthetic yields (32%) compared to simpler analogs, likely due to steric hindrance .

- Fluorine Impact : Fluorine-containing compounds (e.g., PPA14) exhibit enhanced bioactivity, such as anticancer effects via cell cycle arrest .

- Heterocyclic Additions: Pyrimidinone or thienopyridine systems (e.g., compound 20) introduce additional hydrogen-bonding sites, improving solubility and target engagement .

Solubility and Pharmacokinetic Considerations

- Sulfonamide vs.

- Piperazine Modulators : Piperazine-containing analogs () improve blood-brain barrier penetration but may increase metabolic instability .

Biologische Aktivität

3-Amino-N-(4-fluorophenyl)benzenesulfonamide is a compound that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

- Chemical Formula : C₁₂H₁₁FN₂O₂S

- Molecular Weight : 266.3 g/mol

- CAS Number : 953717-92-5

The structure of this compound features an amino group and a fluorophenyl moiety, which contribute to its unique biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to inhibit certain proteases, impacting various biochemical pathways:

- Proteolytic Activity : The compound inhibits proteolytic enzymes, affecting protein degradation processes essential for cellular function.

- Carbonic Anhydrase Inhibition : A study reported that derivatives of benzenesulfonamides, including this compound, displayed varying potencies in inhibiting human carbonic anhydrase I (hCA I), with a reported of 24.6 nM for the most potent derivative .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound exhibits strong antimicrobial effects, particularly against mycobacterial strains. Its efficacy surpasses that of several conventional antibiotics .

- Biofilm Suppression : The compound has also been evaluated for its ability to suppress biofilm formation in pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating potential as an anti-infective agent .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The amino group forms hydrogen bonds with active sites on enzymes, while the fluorophenyl group engages in hydrophobic interactions, modulating enzyme activity.

- Cell Signaling Modulation : The compound influences cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Case Studies

Several studies highlight the biological relevance of this compound:

- Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamides were shown to affect perfusion pressure and coronary resistance. The findings suggest that these compounds could interact with calcium channels, influencing cardiovascular dynamics .

- Antimycobacterial Activity : A recent study indicated that novel derivatives based on benzenesulfonamide structures exhibited strong antimicrobial activity against Mycobacterium tuberculosis, supporting further development as potential therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Amino-N-(4-fluorophenyl)benzenesulfonamide | Similar structure with amino group repositioned | Moderate enzyme inhibition |

| N-(3-amino-4-fluorophenyl)benzenesulfonamide | Slight variation in functional group positioning | Limited antimicrobial activity |

The specific arrangement of functional groups in this compound confers distinct biological activities compared to its analogs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-Amino-N-(4-fluorophenyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves sulfonylation of 3-aminobenzenesulfonyl chloride with 4-fluoroaniline under basic conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Triethylamine or pyridine is added to scavenge HCl.

- Temperature Control : Reactions are performed at 0–5°C initially, then warmed to room temperature for 12–24 hours.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields pure product.

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves bond lengths and angles. The sulfonamide group (S–N–C) typically shows bond lengths of 1.63–1.65 Å .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .

Q. What strategies improve solubility and purity for biological assays?

Methodological Answer:

- Solubility Enhancement : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (≤10% DMSO) or micellar formulations.

- Purification : Reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile/water) removes residual amines or sulfonic acids. Purity >95% is confirmed via analytical HPLC .

Q. How is preliminary biological activity screened for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA I, II, IX) using stopped-flow CO₂ hydration. IC₅₀ values are calculated from dose-response curves (0.1–100 µM).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 24–72 hours. EC₅₀ values <10 µM indicate therapeutic potential .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate electronic properties and binding modes?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV). Exact exchange terms improve thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol) .

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to CA IX (PDB: 3IAI). The sulfonamide group coordinates Zn²⁺ in the active site, with fluorophenyl moiety in a hydrophobic pocket .

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) to the benzene ring increases CA inhibition (IC₅₀ ↓ 40%). Bulky groups (e.g., morpholine in ) reduce solubility but enhance selectivity for tumor-associated CA IX .

- Bioisosteric Replacement : Replacing -NH₂ with -SO₂NH₂ () improves metabolic stability but reduces potency.

Q. What mechanistic insights explain its enzyme inhibition?

Methodological Answer:

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Assay Variability : Normalize data to positive controls (e.g., acetazolamide for CA assays). Use standardized buffer conditions (pH 7.4, 25°C).

- Structural Validation : Confirm batch purity via LC-MS and elemental analysis. Reproduce conflicting results using identical cell lines (e.g., HT-29 vs. HCT-116 disparities in ) .

- Computational Modeling : MD simulations (100 ns) identify conformational changes in CA isoforms affecting inhibitor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.